molecular formula C15H18N4O2S2 B14985624 N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14985624
M. Wt: 350.5 g/mol
InChI Key: DSXXNHSMOLWKQL-UHFFFAOYSA-N
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Description

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core, an ethylcarbamoyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene.

    Introduction of the Ethylcarbamoyl Group: The ethylcarbamoyl group is introduced through a nucleophilic substitution reaction using ethyl isocyanate.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the intermediate compound with thiosemicarbazide under acidic conditions.

    Final Coupling Reaction: The final step involves coupling the benzothiophene intermediate with the thiadiazole intermediate under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethyl isocyanate for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene core.

    Reduction: Reduced forms of the carbamoyl group.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.

    Industrial Applications: The compound can be used as a precursor for the synthesis of other complex molecules in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct electronic and steric properties. These features make it particularly interesting for applications in medicinal chemistry and material science, where such properties can be leveraged for specific interactions and functionalities.

Properties

Molecular Formula

C15H18N4O2S2

Molecular Weight

350.5 g/mol

IUPAC Name

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C15H18N4O2S2/c1-3-16-13(20)11-9-6-4-5-7-10(9)22-15(11)17-14(21)12-8(2)18-19-23-12/h3-7H2,1-2H3,(H,16,20)(H,17,21)

InChI Key

DSXXNHSMOLWKQL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

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